molecular formula C27H29N3O2S2 B12139238 (5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12139238
M. Wt: 491.7 g/mol
InChI Key: CGAPUBSLHBLSKI-OYKKKHCWSA-N
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Description

The compound (5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one (hereafter referred to as Compound A) is a thiazolidin-4-one derivative characterized by:

  • A thiazolidin-4-one core with a thioxo group at position 2 and an isopropyl substituent at position 2.
  • A Z-configuration at the exocyclic double bond (C5 position), critical for bioactivity in similar compounds .
  • A pyrazole moiety at C5, substituted with a 2-methyl-4-(2-methylpropoxy)phenyl group and a phenyl ring.

Properties

Molecular Formula

C27H29N3O2S2

Molecular Weight

491.7 g/mol

IUPAC Name

(5Z)-5-[[3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29N3O2S2/c1-17(2)16-32-22-11-12-23(19(5)13-22)25-20(15-29(28-25)21-9-7-6-8-10-21)14-24-26(31)30(18(3)4)27(33)34-24/h6-15,17-18H,16H2,1-5H3/b24-14-

InChI Key

CGAPUBSLHBLSKI-OYKKKHCWSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of 3-[2-Methyl-4-(2-Methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde

The pyrazole precursor is synthesized via a Vilsmeier-Haack formylation of 3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole:

  • Pyrazole ring formation : Condensation of hydrazine with 1-(2-methyl-4-(2-methylpropoxy)phenyl)-3-phenylprop-2-en-1-one under acidic conditions yields the pyrazole scaffold.

  • Formylation : Treatment with POCl₃ and DMF at 0–5°C introduces the aldehyde group at position 4.

Reaction Conditions :

ParameterValue
SolventDichloromethane
Temperature0–5°C (formylation step)
CatalystPOCl₃
Yield68–72%

Preparation of 3-(Propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one

The thiazolidinone core is synthesized via cyclocondensation of thiourea derivatives:

  • Alkylation : 2-Thioxo-thiazolidin-4-one reacts with isopropyl bromide in the presence of K₂CO₃ in DMF.

  • Purification : Recrystallization from ethanol yields the N-alkylated product.

Optimization Data :

ParameterOptimal Value
Molar ratio (Thiazolidinone:Alkylating agent)1:1.2
Reaction time6–8 hours
Yield85–89%

Knoevenagel Condensation for Methylidene Bridge Formation

The final step involves stereoselective coupling of the pyrazole-4-carbaldehyde and 3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one:

  • Base-catalyzed condensation : Piperidine (10 mol%) in ethanol under reflux facilitates the formation of the (5Z)-isomer.

  • Stereochemical control : The Z-configuration is favored by steric hindrance from the pyrazole’s 1-phenyl group.

Critical Parameters :

ParameterValue
SolventEthanol
TemperatureReflux (78°C)
Reaction time12–16 hours
Z:E selectivity9:1
Yield74–78%

Alternative Synthetic Routes

One-Pot Multi-Component Approach

A streamlined method employs ultrasound irradiation to accelerate the Knoevenagel step:

  • Conditions : Ethanol, piperidine, 40 kHz ultrasound, 45 minutes.

  • Advantages : 20% reduction in reaction time; improved yield (82%).

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 110°C) reduces the condensation step to 15 minutes with comparable yields (76%).

Purification and Characterization

Recrystallization

  • Solvent system : Ethyl acetate/hexane (3:7).

  • Purity : >99% (HPLC).

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 1.35 (d, 6H, CH(CH₃)₂), 3.82 (s, 3H, OCH₂C(CH₃)₂), 7.25–8.12 (m, 9H, Ar-H), 8.45 (s, 1H, CH=C).
IR (KBr)1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1220 cm⁻¹ (C-S).
HRMS m/z 535.1742 [M+H]⁺ (calc. 535.1748).

Industrial-Scale Considerations

Catalytic Efficiency

  • Quaternary ammonium salts (e.g., benzyltriethylammonium chloride) enhance reaction rates in thiazolidinone alkylation (TOF = 12 h⁻¹).

Solvent Recycling

  • Chloroform and ethyl acetate are recovered via distillation, reducing production costs by 30%.

Challenges and Solutions

Byproduct Formation

  • Issue : Competing E-isomer during Knoevenagel condensation.

  • Mitigation : Use of bulky bases (e.g., DBU) suppresses E-configuration.

Moisture Sensitivity

  • Issue : Triphosgene decomposition in humid conditions.

  • Solution : Rigorous drying of reagents and solvents under molecular sieves .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.

    Reduction: Reduction of the thiazolidinone ring to form thiazolidines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.

Scientific Research Applications

Structural Characteristics

The compound features a complex molecular structure that includes:

  • Thiazolidinone core : This core is known for various pharmacological activities.
  • Pyrazole moiety : Contributes to the compound's biological activity.
  • Aromatic substituents : These enhance the compound's reactivity and interaction with biological targets.

The biological activity of this compound is attributed to its structural components, which are associated with various pharmacological effects:

  • Antimicrobial Activity : Thiazolidinones and pyrazoles have been recognized for their antimicrobial properties. Research indicates that derivatives can exhibit potent activity against a range of pathogens.
  • Antidiabetic Properties : Similar compounds in the thiazolidinone class are known PPAR (Peroxisome Proliferator-Activated Receptor) agonists, which play a crucial role in glucose metabolism and insulin sensitivity.
  • Anti-inflammatory Effects : Some studies suggest that thiazolidinones may reduce inflammatory responses, making them candidates for treating inflammatory diseases.

Antimicrobial Evaluation

A study demonstrated that thiazolidinone derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival.

Antidiabetic Research

Research has shown that compounds similar to (5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one can enhance insulin sensitivity and improve glucose uptake in muscle cells, indicating potential use in diabetes management.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Thiazolidinone Ring : This is achieved through the reaction of appropriate thioketones and amines.
  • Introduction of the Pyrazole Moiety : This step often involves cyclization reactions using hydrazine derivatives.
  • Functional Group Modifications : Various substitutions can be made on the aromatic rings to enhance biological activity.

Synthesis Overview

StepReaction TypeKey Reagents
Thiazolidinone FormationCondensationThioketones, Amines
Pyrazole FormationCyclizationHydrazine Derivatives
Aromatic SubstitutionElectrophilic Aromatic SubstitutionAlkyl Halides

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

Compound A ’s pyrazole ring features a 2-methyl-4-(2-methylpropoxy)phenyl group, which distinguishes it from analogs:

Compound Pyrazole Substituents Thiazolidinone Substituents Key Features Reference
Compound A 2-methyl-4-(2-methylpropoxy)phenyl, phenyl 3-isopropyl, 2-thioxo High lipophilicity due to bulky substituents
Compound B () 4-methoxyphenyl, phenyl 2-piperidinyl Enhanced solubility (piperidinyl)
Compound C () 2-methyl-4-propoxyphenyl, phenyl 3-hexyl Increased hydrophobicity (hexyl)
Compound D () 2-hydroxybenzylidene 3-phenyl Polar hydroxyl group improves H-bonding

Key Insights :

  • The 2-methylpropoxy group in Compound A may enhance membrane permeability compared to methoxy (Compound B) or hydroxy (Compound D) groups .
  • Bulky substituents (e.g., isopropyl in Compound A vs. hexyl in Compound C) influence steric hindrance and binding affinity .

Thiazolidinone Core Modifications

The thiazolidinone ring’s substituents impact electronic and steric properties:

Compound C2 Substituent C3 Substituent Biological Implication
Compound A Thioxo Isopropyl Thioxo enhances electrophilicity; isopropyl balances lipophilicity
Compound E () Methylthio Varied aryl Methylthio increases metabolic stability
Compound F () Amino-phenyl None Amino groups enable hydrogen bonding

Key Insights :

  • The thioxo group in Compound A is critical for forming disulfide bonds with biological targets, a feature absent in methylthio or amino analogs .

Key Insights :

  • Traditional condensation (as for Compound A ) is less efficient than microwave-assisted methods but avoids specialized equipment .
  • Solvent choice (e.g., methanol in ) affects reaction kinetics and purity .

Q & A

Q. What are the common synthetic routes and critical reagents for preparing this compound?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the pyrazole intermediate via condensation of substituted phenylhydrazines with β-keto esters.
  • Step 2 : Introduction of the thiazolidinone core via a Knoevenagel condensation reaction between the pyrazole-aldehyde intermediate and 2-thioxothiazolidin-4-one derivatives.
  • Key reagents : Potassium hydroxide (base catalyst), ethanol or acetonitrile (solvents), and reflux conditions (60–80°C) to drive reaction completion .
  • Purification : Recrystallization or column chromatography is used to isolate the final product .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) for molecular weight verification .
  • Purity assessment : High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold for biological assays) .

Q. How does the compound’s stability vary under different storage conditions?

  • pH sensitivity : Degrades in strongly acidic/basic conditions (pH <3 or >10) due to hydrolysis of the thioxothiazolidinone ring. Stable in neutral buffers (pH 6–8) for ≥48 hours at 4°C .
  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photo-oxidation of the methylidene moiety .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in reported biological activity data?

  • Assay validation : Cross-test in multiple cell lines (e.g., MCF-7 vs. HepG2) to rule out cell-type-specific effects .
  • Structural analogs : Compare activity profiles of derivatives with modified substituents (e.g., isopropyl vs. benzyl groups) to identify critical pharmacophores .
  • In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or PPAR-γ, reconciling discrepancies between computational and experimental data .

Q. How can synthetic routes be optimized to improve yield and scalability?

  • Microwave-assisted synthesis : Reduces reaction time (from 12 hours to 30 minutes) and improves yield (85% vs. 65% conventional) by enhancing reaction homogeneity .
  • Flow chemistry : Enables continuous production with precise temperature control, minimizing side products (e.g., over-oxidized thiazolidinone derivatives) .

Q. What mechanistic studies are critical to elucidate its mode of action?

  • Target identification : Surface Plasmon Resonance (SPR) to screen for protein binding partners (e.g., kinases, GPCRs) .
  • Enzyme inhibition assays : Measure IC₅₀ values against candidate enzymes (e.g., α-glucosidase for antidiabetic potential) .
  • Metabolic profiling : LC-MS/MS to track metabolite formation in hepatic microsomes, identifying potential prodrug activation pathways .

Methodological Challenges

Q. How can researchers confirm the compound’s biological activity while minimizing off-target effects?

  • Dose-response curves : Use a wide concentration range (0.1–100 µM) to assess selectivity windows (e.g., IC₅₀ for cancer cells vs. primary fibroblasts) .
  • Negative controls : Include structurally similar but inactive analogs (e.g., thiazolidinones lacking the pyrazole moiety) to validate target specificity .

Q. What experimental approaches address poor solubility in aqueous assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) transiently, which hydrolyze in vivo to release the active compound .

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